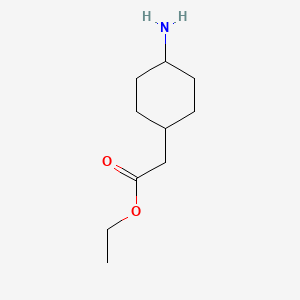

Ethyl 2-(4-aminocyclohexyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-aminocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVCDGKSVSHGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238521 | |

| Record name | (trans-4-Aminocyclohexyl)acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76308-28-6 | |

| Record name | (trans-4-Aminocyclohexyl)acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexaneacetic acid, 4-amino-, ethyl ester, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of "Ethyl 2-(4-aminocyclohexyl)acetate"

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(4-aminocyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a key intermediate in the synthesis of active pharmaceutical ingredients, notably partial agonists for dopamine receptors.[1] This document collates critical data, outlines experimental methodologies, and presents visual diagrams to facilitate understanding and application in research and development. The information presented pertains to both the free base form and its hydrochloride salt, with a focus on the thermodynamically favored trans-isomer.[2]

Chemical Identity and Structure

This compound is characterized by a cyclohexane ring substituted with an amino group and an ethyl acetate group. The compound's biological activity, particularly its affinity for dopamine receptors, is significantly influenced by the stereochemistry of these substituents.[1][2] The trans-isomer, designated as ethyl 2-[(1r,4r)-4-aminocyclohexyl]acetate, is generally the isomer of interest in pharmaceutical applications.[2]

-

IUPAC Name (trans-isomer): ethyl 2-[(1r,4r)-4-aminocyclohexyl]acetate[2]

-

Molecular Formula (Free Base): C₁₀H₁₉NO₂[3]

-

Molecular Formula (HCl Salt): C₁₀H₂₀ClNO₂[4]

-

CAS Number (trans-isomer, Free Base): 76308-28-6[3]

-

CAS Number (trans-isomer, HCl Salt): 76308-26-4[2]

Physicochemical Data Summary

The following table summarizes the key quantitative physicochemical properties for both the free base (trans-isomer) and its hydrochloride salt. These parameters are crucial for predicting the compound's behavior in various biological and chemical systems, including solubility, absorption, and formulation characteristics.

| Property | Value (Free Base, trans-isomer) | Value (Hydrochloride Salt, trans-isomer) | Source(s) |

| Molecular Weight | 185.27 g/mol | 221.72 g/mol | [2][3] |

| Appearance | White solid or liquid | Crystalline solid | [2] |

| Melting Point | 165-167°C | 177 °C | [][6] |

| Boiling Point (Predicted) | 253.2 ± 13.0 °C at 760 mmHg | Not Available | [7] |

| Water Solubility | Limited | 1.82 mg/mL (Soluble) | [7][8] |

| Solubility in Organic Solvents | Enhanced in protic solvents | Slightly soluble in Methanol | [6][7] |

| LogP (Calculated) | 1.4571 | 1.8789 | [2][3] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | 52.32 Ų | [2][3] |

Experimental Protocols

Detailed experimental protocols are essential for the replication of synthesis and characterization. Below are methodologies for the synthesis of the hydrochloride salt and a general protocol for physicochemical property determination.

Synthesis of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride

This protocol describes a robust, multi-step synthesis starting from 4-nitrophenylacetic acid, which is a common industrial method.[9][10][11]

Step 1: Catalytic Hydrogenation of 4-nitrophenylacetic acid

-

A suitable reactor (e.g., an enamelled autoclave) is charged with deionized water and 4-nitrophenylacetic acid.[11]

-

The system is rendered inert with nitrogen gas.[11]

-

A suspension of 10% Palladium on Carbon (Pd/C) catalyst in deionized water is added to the reactor.[9]

-

The vessel is purged with hydrogen gas. The hydrogenation is conducted in two stages:

-

Stage A (Nitro Group Reduction): The reaction is maintained at 40-50°C under a hydrogen overpressure of 0.1-0.6 bar until hydrogen uptake slows.[10]

-

Stage B (Aromatic Ring Hydrogenation): The temperature is increased to 50-60°C and the hydrogen overpressure is raised to 1-4 bar to facilitate the reduction of the aromatic ring, yielding 4-aminocyclohexylacetic acid.[10]

-

-

Upon completion, the reaction mixture is cooled, purged with nitrogen, and the catalyst is removed by filtration.[10]

Step 2: Esterification

-

The aqueous filtrate from Step 1 is concentrated by distillation under vacuum.[9]

-

Ethanol is added to the residue, followed by 30% hydrochloric ethanol.[9]

-

The mixture is heated to reflux for approximately 2 hours to facilitate the formation of the ethyl ester.[9]

Step 3: Isolation and Purification

-

The solvent is removed by vacuum distillation.[9]

-

Acetonitrile is added to the residue, and a portion is distilled off.[9]

-

The solution is cooled to between 0°C and -5°C to induce crystallization of the hydrochloride salt.[9]

-

The resulting crystals are isolated by centrifugation, washed with cold acetonitrile, and dried under vacuum at up to 60°C to a constant weight.[9]

General Protocol for Melting Point Determination

The melting point is a critical indicator of purity. A standard laboratory method for its determination is as follows:

-

Sample Preparation: A small quantity of the dried crystalline solid (Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride) is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate (e.g., 10-20 °C/min) to approximately 15-20 °C below the expected melting point (177 °C).

-

Observation: The heating rate is then reduced to a slow rate (1-2 °C/min) to allow for thermal equilibrium. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure substance, this range should be narrow (≤ 1 °C).

Visualizations: Workflows and Mechanisms

Visual diagrams are provided to illustrate key processes and relationships relevant to this compound.

Synthesis Workflow

The following diagram outlines the key stages in the synthesis of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride from 4-nitrophenylacetic acid.

Caption: Key stages in the synthesis of the target compound.

Proposed Mechanism of Action at Dopamine D2 Receptor

As a dopamine receptor agonist, this compound is proposed to interact with D2-family receptors (D2, D3, D4). These are G-protein coupled receptors (GPCRs) that signal through an inhibitory pathway.[12]

Caption: Agonist binding to D2 receptors inhibits adenylyl cyclase.

Relationship of Physicochemical Properties

The interplay between the compound's structural features and its macroscopic properties is fundamental to its application in drug development.

Caption: How molecular structure dictates key drug-like properties.

References

- 1. Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid [quickcompany.in]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Buy this compound | 76308-28-6 [smolecule.com]

- 8. 76308-26-4 | Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 9. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 10. CN102224130B - The preparation method of trans-4-amino-cyclohexyl ethyl acetate HCl - Google Patents [patents.google.com]

- 11. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]

- 12. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 2-(4-aminocyclohexyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-(4-aminocyclohexyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds, including dopamine receptor ligands.[1] This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₉NO₂

-

Molecular Weight: 185.26 g/mol

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing insights into its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

A patent for the preparation of this compound provides the following ¹H NMR data, acquired in CDCl₃ at 400 MHz.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.15 | Quartet (q), J = 7.2 Hz | 2H | -O-CH₂ -CH₃ |

| 3.29 | Doublet (d), J = 12 Hz | 1H | CH-NH₂ |

| 1.80-2.42 | Multiplet (m) | 8H | Cyclohexyl protons and -CH₂ -COO- |

| 1.15-1.28 | Multiplet (m) | 5H | Cyclohexyl protons and -NH₂ |

| 1.25 (estimated) | Triplet (t) | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~173 | C =O (Ester) |

| ~60 | -O-C H₂-CH₃ |

| ~50 | C H-NH₂ |

| ~40 | -C H₂-COO- |

| ~30-35 | Cyclohexyl C H₂ |

| ~14 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are expected to be as follows:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretch (primary amine) |

| 2850-2960 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, electrospray ionization (ESI) is a common technique.

| m/z | Interpretation |

| 186 | [M+H]⁺ (protonated molecular ion)[1] |

| 140 | [M+H - C₂H₅OH]⁺ (loss of ethanol) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place in a solution cell.

-

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system.

-

Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument.

-

Mass Range: m/z 50-500.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

References

Solubility Profile of Ethyl 2-(4-aminocyclohexyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-(4-aminocyclohexyl)acetate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Physicochemical Properties Overview

This compound is a bifunctional molecule containing a primary amine and an ethyl ester. This structure dictates its solubility, rendering it more soluble in polar organic solvents and exhibiting pH-dependent solubility in aqueous media. The primary amine allows for salt formation with acids, which significantly enhances aqueous solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound and its hydrochloride salt. It is important to note that the free base exhibits significantly different solubility characteristics compared to its hydrochloride salt.

| Compound Form | Solvent | Solubility | Temperature (°C) |

| Hydrochloride Salt | Water | 1.82 mg/mL | Not Specified |

| Free Base | Dimethyl Sulfoxide (DMSO) | Approaching 14-20 mg/mL | Not Specified |

| Free Base | Dimethylformamide (DMF) | Approaching 14-20 mg/mL | Not Specified |

| Hydrochloride Salt | Methanol | Slightly Soluble | Not Specified |

Note: "Slightly Soluble" is a qualitative description and indicates that the substance has a low but measurable solubility. Further quantitative analysis is recommended for precise measurements.

Qualitative Solubility Observations

The solubility of this compound is influenced by the polarity of the solvent and its ability to form hydrogen bonds.

-

Protic Solvents: In protic solvents, the primary amino group can act as a hydrogen bond donor, and the ester carbonyl can act as a hydrogen bond acceptor, generally leading to good solubility in polar protic solvents.

-

Aprotic Polar Solvents: Aprotic polar solvents can engage in dipole-dipole interactions, which also promotes solubility.

-

Nonpolar Solvents: Due to the polar nature of the amino and ester functional groups, the compound is expected to have limited solubility in nonpolar solvents.

As a general principle for aliphatic amines, solubility in water decreases as the number of carbon atoms increases. For this compound, with ten carbon atoms, the free base is expected to have limited water solubility. However, its ability to act as a base allows it to be dissolved in dilute aqueous acid solutions through the formation of a more soluble ammonium salt.

Experimental Protocols for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of this compound in various solvents. This method can be adapted for both qualitative and quantitative assessments.

Objective: To determine the solubility of this compound in a range of solvents.

Materials:

-

This compound (free base or hydrochloride salt)

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, toluene, DMSO, DMF)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a test tube or vial. The excess solid should be clearly visible.

-

Seal the container to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. A vortex mixer or a shaker bath can be used for this purpose.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed for a sufficient time for the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant through a syringe filter (e.g., 0.45 µm).

-

-

Quantification of Dissolved Solute:

-

Gravimetric Analysis:

-

Accurately weigh an empty, clean, and dry container.

-

Transfer the filtered supernatant to the pre-weighed container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the container with the dried residue.

-

The difference in weight corresponds to the mass of the dissolved solute.

-

-

Chromatographic Analysis (e.g., HPLC):

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Dilute the filtered supernatant with a known factor to fall within the concentration range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility characteristics of a compound like this compound.

Caption: A logical workflow for determining the solubility of a compound.

Experimental Design for Solubility Profiling

The following diagram outlines the experimental steps for a comprehensive solubility profiling study.

Caption: An experimental workflow for solubility determination.

An In-depth Technical Guide to the Thermal Stability and Degradation of Ethyl 2-(4-aminocyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of Ethyl 2-(4-aminocyclohexyl)acetate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide integrates foundational principles of thermal analysis and forced degradation studies with the known chemical behavior of its constituent functional groups—a secondary amine and an ethyl ester on a cyclohexane scaffold. The experimental protocols and potential degradation products outlined herein are based on established methodologies and chemical principles, serving as a robust framework for designing and interpreting stability studies.

Introduction

This compound is a molecule of interest in pharmaceutical development, likely as an intermediate or a scaffold for more complex active pharmaceutical ingredients (APIs). Understanding its thermal stability and degradation profile is critical for ensuring the safety, efficacy, and shelf-life of any drug product derived from it. Forced degradation studies, which involve exposing the compound to stress conditions more severe than accelerated stability testing, are essential for identifying potential degradants and elucidating degradation pathways.[1][2][3][4]

This guide will cover:

-

An overview of the thermal properties of this compound.

-

Detailed experimental protocols for assessing thermal stability.

-

Potential degradation pathways under various stress conditions.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.

| Property | Value (for Hydrochloride Salt unless specified) | Reference |

| Molecular Formula | C₁₀H₁₉NO₂ (Free Base) | [5] |

| Molecular Weight | 185.27 g/mol (Free Base) | [5] |

| CAS Number | 76308-28-6 (Free Base), 76308-26-4 (HCl Salt) | [5][6] |

| Appearance | Not specified | |

| Melting Point | Not specified for free base |

Thermal Stability Analysis

Table 2: Hypothetical Thermal Analysis Data for this compound

| Parameter | Technique | Hypothetical Value | Interpretation |

| Onset of Decomposition | TGA | ~ 200 - 220 °C | The temperature at which significant mass loss begins, indicating the start of thermal degradation. This suggests good thermal stability under normal storage and processing conditions. |

| Major Decomposition Step | TGA | 220 - 300 °C | The primary temperature range over which the bulk of the molecule decomposes. The rate and extent of mass loss in this region can provide insights into the decomposition kinetics. |

| Residue at 600 °C | TGA | < 5% | The amount of non-volatile material remaining at high temperatures. A low residue percentage is typical for organic molecules that decompose into volatile fragments. |

| Glass Transition (Tg) | DSC | Not typically observed | As a small molecule, it is more likely to exhibit a sharp melting point rather than a glass transition, unless it exists in an amorphous state. |

| Melting Point (Tm) | DSC | ~ 170 - 180 °C (for HCl salt) | The temperature at which the crystalline solid transitions to a liquid. The sharpness of the peak can indicate purity. The reported melting point for the HCl salt is around 177 °C. |

| Decomposition Exotherm | DSC | > 220 °C | An exothermic peak following the melting point would indicate that the decomposition process releases heat. The peak temperature would likely correspond to the major decomposition step observed in TGA. |

Potential Degradation Pathways

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.[1][2][3][4] The primary degradation pathways for this compound are expected to involve its two main functional groups: the ethyl ester and the amino group.

4.1 Hydrolytic Degradation

The ester functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can be hydrolyzed to produce 4-aminocyclohexyl)acetic acid and ethanol.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester undergoes saponification to yield the carboxylate salt of (4-aminocyclohexyl)acetic acid and ethanol.

4.2 Oxidative Degradation

The amino group is susceptible to oxidation. Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of various oxidation products, including the corresponding hydroxylamine, nitroso, or nitro derivatives. The specific products formed will depend on the strength of the oxidizing agent and the reaction conditions.

4.3 Thermal Degradation

At elevated temperatures, as indicated by TGA, the molecule is expected to decompose. The degradation is likely to proceed through the fragmentation of the molecule, potentially involving the loss of the ethyl group from the ester, decarboxylation, and cleavage of the cyclohexane ring.

Table 3: Potential Degradation Products of this compound

| Degradation Pathway | Stress Condition | Potential Degradation Product(s) | Analytical Technique for Detection |

| Hydrolysis | Acidic or Basic pH, Heat | (4-aminocyclohexyl)acetic acid, Ethanol | HPLC, GC-MS, LC-MS |

| Oxidation | Oxidizing agents (e.g., H₂O₂) | (4-(hydroxyamino)cyclohexyl)acetic acid, (4-nitrosocyclohexyl)acetic acid ethyl ester, and other oxidized species | LC-MS, HPLC with UV detection |

| Thermal | High Temperature | (4-aminocyclohexyl)acetic acid, Decarboxylated derivatives, Ring-opened fragments | TGA-MS, Pyrolysis-GC-MS |

| Photodegradation | UV or Visible Light | Photolytic fragments, Oxidized products (if oxygen is present) | HPLC, LC-MS |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following are standard protocols for the key experiments discussed.

5.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of the compound.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: Nitrogen (or other inert gas) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset of decomposition, temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the final residue percentage.

5.2 Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, heat of fusion, and other thermal transitions.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its expected melting and decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Plot the heat flow versus temperature. Determine the onset temperature, peak temperature, and enthalpy of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

5.3 Forced Degradation Studies

-

Objective: To identify potential degradation products and pathways under various stress conditions.

-

General Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents and subject them to the stress conditions outlined below. Analyze the stressed samples at various time points by a stability-indicating analytical method (e.g., HPLC with UV or MS detection) and compare them to an unstressed control sample.

-

Acid Hydrolysis:

-

Conditions: Treat the sample solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

-

Sample Processing: Neutralize the sample before analysis.

-

-

Base Hydrolysis:

-

Conditions: Treat the sample solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a specified period.

-

Sample Processing: Neutralize the sample before analysis.

-

-

Oxidative Degradation:

-

Conditions: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a specified period.

-

Sample Processing: Quench the reaction if necessary and analyze.

-

-

Thermal Degradation (Solid State):

-

Conditions: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C) for an extended period.

-

Sample Processing: Dissolve the sample in a suitable solvent for analysis.

-

-

Photodegradation:

-

Conditions: Expose the sample solution to a controlled light source (e.g., UV-A and visible light) in a photostability chamber for a specified duration.

-

Sample Processing: Analyze directly.

-

Visualizations

6.1 Hypothetical Degradation Pathway

The following diagram illustrates the primary potential degradation pathways for this compound under hydrolytic and oxidative stress.

6.2 Experimental Workflow for Thermal Stability Assessment

The diagram below outlines a typical workflow for assessing the thermal stability of a pharmaceutical compound.

Conclusion

While specific experimental data on the thermal stability and degradation of this compound is limited, a comprehensive understanding can be developed through the application of standard thermal analysis techniques and forced degradation studies. The primary areas of potential instability are the ethyl ester and amino functional groups, which are susceptible to hydrolysis and oxidation, respectively. The protocols and potential degradation pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust stability studies for this compound and its derivatives. It is recommended that the hypothetical data presented be confirmed by experimental studies to fully characterize the stability profile of this compound.

References

- 1. scispace.com [scispace.com]

- 2. biomedres.us [biomedres.us]

- 3. ijbpr.com [ijbpr.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. chemscene.com [chemscene.com]

- 6. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(4-aminocyclohexyl)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride. This compound is a key intermediate in pharmaceutical synthesis, particularly noted for its role in the development of novel therapeutics targeting the central nervous system.[1] This document focuses on both the trans and cis isomers of the compound, offering detailed experimental protocols and comparative data to support research and development activities.

Physicochemical Properties

This compound hydrochloride is a versatile organic compound used as an intermediate in organic and pharmaceutical synthesis.[2] It is characterized by an ethyl ester group and an aminocyclohexyl moiety.[2] The compound exists as cis and trans isomers, with the trans isomer being more commonly documented in the literature.

Table 1: General Physicochemical Properties

| Property | trans Isomer | cis Isomer |

| CAS Number | 76308-26-4[1][2][3][4] | 76308-13-9[5] |

| Molecular Formula | C₁₀H₂₀ClNO₂[1][3] | C₁₀H₂₀ClNO₂[5] |

| Molecular Weight | 221.72 g/mol [1][3] | 221.72 g/mol [5] |

| IUPAC Name | This compound;hydrochloride[3] | ethyl 2-(cis-4-aminocyclohexyl)acetate hydrochloride[5] |

| Appearance | Solid[4] | Not available |

| Melting Point | 177 °C[2], 173-176 °C[6] | Not available |

| Solubility | Slightly soluble in Methanol[2] | Not available |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C[2] or at room temperature in an inert atmosphere.[4] | Store under recommended conditions.[5] |

Table 2: Computed Properties and Identifiers

| Property | trans Isomer | cis Isomer |

| InChI | InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h8-9H,2-7,11H2,1H3;1H/t8-,9-;[4] | Not available |

| InChIKey | KBMWRCPPPDEVSJ-JUAUBFSOSA-N[4] | Not available |

| SMILES | CCOC(=O)CC1CCC(CC1)N.Cl[3] | Not available |

| Canonical SMILES | C(C(OCC)=O)[C@H]1CC--INVALID-LINK--CC1.Cl[7] | Not available |

| PubChem CID | 12603945[1][3] | Not available |

Synthesis and Experimental Protocols

The primary route for synthesizing trans-Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride involves a two-step process starting from 4-nitrophenylacetic acid. This method includes hydrogenation of the nitro group and the aromatic ring, followed by esterification.

Synthesis Workflow

The general workflow for the synthesis is outlined below.

Detailed Experimental Protocol for trans Isomer Synthesis

This protocol is adapted from publicly available patent literature.[2][6][8]

Step 1: Hydrogenation of 4-Nitrophenylacetic Acid

-

Charge a 2500 L enamelled autoclave with 1000 kg of deionized water and 210 kg (1.16 kM) of 4-nitrophenylacetic acid at room temperature under a nitrogen atmosphere.[2][6]

-

After inerting with nitrogen, add a suspension of 21 kg of 10% Pd/C in 20 kg of deionized water to the mixture. Rinse the catalyst measuring gauge with an additional 20 kg of deionized water.[2][6]

-

Carry out the hydrogenation at a temperature between 44-46°C and under up to 0.6 bar overpressure until the hydrogen uptake slows down.[2][6]

-

After the reduction of the nitro group, increase the temperature to 55-58°C and continue the hydrogenation, maintaining a hydrogen pressure of up to 4.0 bar overpressure.[6]

-

Upon completion of hydrogen uptake, cool the mixture to 25-30°C, purge with nitrogen, and filter the catalyst using a Sparkler filter under pressurized nitrogen.[6]

-

Wash the reaction vessel, filter, and lines with an additional 200 g of deionized water.[6]

-

Combine the filtrates and distill off 1200 kg of the solvent at up to 80°C inner temperature in a vacuum.[2][6]

Step 2: Esterification

-

Cool the residue from the previous step to below 30°C and add 430 kg of ethyl alcohol.[2]

-

Collect 500 L of distillate at up to 80°C under vacuum.[2]

-

After distillation, cool the mixture to 25-30°C. The water content should be a maximum of 10 w/w%.[2]

-

Add 550 kg of ethyl alcohol, followed by 170 kg of 30% hydrochloric ethyl alcohol.[2][6]

-

Heat the reaction mixture to reflux for approximately 2 hours.[2][6]

-

Once the esterification is complete, distill off 800 L of solvent at up to 80°C under vacuum.[6]

-

Add an additional 800 L of ethyl alcohol and distill off another 750-800 L of solvent under the same conditions.[6]

Step 3: Isolation of the trans Isomer

-

To the residue, add 700 kg of acetonitrile and distill off 140 L of the solvent at up to 80°C under vacuum.[6]

-

Stop the vacuum by introducing nitrogen and cool the solution to a temperature between 0°C and -5°C.[6]

-

Centrifuge the resulting crystals and wash them with 100 kg of acetonitrile in two portions, maintaining the temperature at 0°C to -5°C.[6]

-

Dry the obtained solid to a constant weight at up to 60°C to yield the final product.[6]

Applications in Drug Development

This compound hydrochloride, particularly the trans isomer, is a crucial starting material for the synthesis of active pharmaceutical ingredients (APIs).[9]

Precursor for Cariprazine

trans-Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride is a key intermediate in the synthesis of Cariprazine.[1] Cariprazine is an atypical antipsychotic that acts as a partial agonist at dopamine D2 and D3 receptors.[9]

PROTAC Linker

The cis isomer, cis-Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride, has been identified as a PROTAC (Proteolysis Targeting Chimera) linker, which can be utilized in the synthesis of PROTACs.[5] PROTACs are novel therapeutic agents that leverage the ubiquitin-proteasome system to selectively degrade target proteins.[5]

The logical relationship for its application as a PROTAC linker is illustrated below.

Safety and Handling

This compound hydrochloride is associated with several hazard statements.

Table 3: Hazard Information for the trans Isomer

| Hazard Code | Description |

| H302 | Harmful if swallowed[3][4] |

| H315 | Causes skin irritation[3][4] |

| H319 | Causes serious eye irritation[3][4] |

| H335 | May cause respiratory irritation[3][4] |

Precautionary Statements: P261, P305+P351+P338[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be used when handling this compound.[10] Work should be conducted in a well-ventilated area.[10]

Analytical Data

Comprehensive analytical data, including 1H NMR, IR, and mass spectrometry, are available for this compound hydrochloride from various chemical suppliers.[11][12] Researchers are advised to consult the certificates of analysis (CoA) provided by the supplier for specific batch data.

This guide serves as a foundational resource for professionals working with this compound hydrochloride. For further detailed information, it is recommended to consult the cited literature and supplier documentation.

References

- 1. apicule.com [apicule.com]

- 2. Cas 76308-26-4,Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | lookchem [lookchem.com]

- 3. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride | 76308-26-4 [sigmaaldrich.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 9. Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid [quickcompany.in]

- 10. capotchem.com [capotchem.com]

- 11. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride(76308-26-4) 1H NMR [m.chemicalbook.com]

- 12. 76308-26-4 | Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the Cis and Trans Isomers of Ethyl 2-(4-aminocyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-aminocyclohexyl)acetate is a key chemical intermediate, particularly recognized for its role in the synthesis of novel pharmaceutical compounds. Its structure, featuring a substituted cyclohexane ring, gives rise to cis and trans stereoisomers. The spatial arrangement of the amino and ethyl acetate substituents on the cyclohexane ring profoundly influences the molecule's physical, chemical, and biological properties. Notably, the trans isomer is a critical building block in the synthesis of the antipsychotic drug Cariprazine, which underscores the significance of stereoisomeric purity in drug development. This guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of the cis and trans isomers of this compound.

Stereochemistry and Physicochemical Properties

The stereoisomerism of this compound arises from the disposition of the two substituents on the cyclohexane ring. The trans isomer, with the substituents on opposite sides of the ring, is the thermodynamically more stable configuration. In its preferred chair conformation, both the amino and the ethyl acetate groups occupy equatorial positions, minimizing steric hindrance. The cis isomer, in contrast, has both substituents on the same side of the ring, leading to one axial and one equatorial substituent in the chair conformation.

| Property | trans-Ethyl 2-(4-aminocyclohexyl)acetate | cis-Ethyl 2-(4-aminocyclohexyl)acetate |

| CAS Number | 76308-28-6 | 76308-15-1 |

| Molecular Formula | C₁₀H₁₉NO₂ | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.26 g/mol | 185.26 g/mol |

| Boiling Point (Predicted) | 253.2 ± 13.0 °C at 760 mmHg | Not available |

| Melting Point (HCl Salt) | 177 °C | Not available |

Synthesis and Separation of Isomers

The synthesis of this compound can be achieved through various routes, with a common strategy involving the formation of a cyclohexanone intermediate followed by reductive amination. A patented method describes a three-step synthesis starting from 1,4-cyclohexanedione.

Experimental Protocol: Synthesis from 1,4-Cyclohexanedione

This protocol is adapted from the general methodology described in patent literature.

Step 1: Wittig Reaction

-

To a solution of 1,4-cyclohexanedione in a suitable solvent (e.g., toluene, dioxane, or THF), add ethyl (triphenylphosphoranylidene)acetate (Wittig reagent). The molar ratio of cyclohexanedione to the ylide is typically between 1.2:1 and 1.5:1.

-

Heat the reaction mixture to a temperature between 60-120°C and stir until the reaction is complete (monitored by TLC or GC).

-

After cooling, the reaction mixture is worked up to isolate the intermediate product, ethyl 2-(4-oxocyclohexylidene)acetate.

Step 2: Condensation Reaction

-

The intermediate from Step 1 is dissolved in a solvent such as acetonitrile, methanol, or ethanol.

-

Hydroxylamine hydrochloride and an acid catalyst (e.g., oxalic acid, fumaric acid, or maleic acid) are added.

-

The mixture is heated to 50-100°C to facilitate the formation of the oxime, ethyl 2-(4-(hydroxyimino)cyclohexylidene)acetate.

-

The product is isolated following a standard aqueous work-up.

Step 3: Catalytic Hydrogenation

-

The oxime intermediate is dissolved in an alcohol solvent (methanol or ethanol).

-

A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel (Raney-Ni), is added (typically 5-10% by weight of the substrate).

-

The mixture is subjected to hydrogenation at a hydrogen pressure of 5-10 bar and a temperature of 20-30°C for approximately 10 hours.

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield a mixture of cis and trans isomers of this compound. The reported yield for the final product is in the range of 80-84%.

Separation of Cis and Trans Isomers

The separation of the cis and trans isomers is crucial for their individual applications. Two primary methods are suggested by the literature for similar compounds:

-

Fractional Crystallization: The mixture of isomers can be converted to their hydrochloride salts. Due to differences in the crystal lattice energies and solubilities of the diastereomeric salts, they can often be separated by fractional crystallization from a suitable solvent system.

-

Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) or column chromatography are effective techniques for separating diastereomers. The choice of stationary and mobile phases will depend on the specific properties of the isomers. For aminocyclohexane derivatives, both normal-phase and reverse-phase chromatography could be explored.

Spectroscopic Characterization

NMR and IR spectroscopy are powerful tools for distinguishing between the cis and trans isomers of substituted cyclohexanes.

-

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation. In the trans isomer, where both substituents are equatorial, the proton attached to the carbon bearing the amino group (C4-H) and the proton on the carbon with the ethyl acetate group (C1-H) will typically show a larger axial-axial coupling constant with adjacent axial protons. In the cis isomer, one of these protons will be axial and the other equatorial, leading to different coupling patterns. A patent provides the following 1H-NMR data for the product mixture (CDCl₃, 400MHz) δ: 1.15-1.28 (m, 5H), 1.80-2.42 (m, 8H), 3.29 (d, 1H, J=12Hz), 4.15 (q, 2H, J=7.2). The distinct doublet at 3.29 ppm with a large coupling constant is indicative of an axial proton, suggesting the presence of the cis isomer.

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry.

-

IR Spectroscopy: The fingerprint region (below 1500 cm⁻¹) of the IR spectrum can show distinct differences between the cis and trans isomers due to variations in their vibrational modes.

Biological Activity and Relevance to Drug Discovery

This compound serves as a scaffold for the synthesis of ligands targeting various receptors, most notably dopamine receptors. The stereochemistry of the cyclohexane ring is a critical determinant of biological activity.

Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. They are broadly classified into two families:

-

D1-like receptors (D1 and D5): These are coupled to the Gs alpha subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

-

D2-like receptors (D2, D3, and D4): These are coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.

The modulation of these pathways is a key mechanism for many antipsychotic and neurological drugs.

Structure-Activity Relationship and the Importance of the trans-Isomer

While direct quantitative binding data for the individual isomers of this compound is not publicly available, its role as a precursor for the potent antipsychotic drug Cariprazine provides significant insight. Cariprazine, which is synthesized from the trans-isomer, is a high-affinity partial agonist at dopamine D2 and D3 receptors.

Receptor Binding Affinities of Cariprazine:

| Receptor | Kᵢ (nM) |

| Dopamine D3 | 0.085 |

| Dopamine D2 | 0.49 |

| Serotonin 5-HT₁ₐ | 2.6 |

| Serotonin 5-HT₂ₐ | 18.8 |

| Serotonin 5-HT₂₋ | 0.58 |

The high affinity and selectivity of Cariprazine for D3 and D2 receptors, which is attributed in part to the stereochemistry of the trans-4-aminocyclohexyl moiety, strongly suggests that the trans-isomer of this compound is the biologically preferred stereoisomer for achieving potent interactions with these dopamine receptor subtypes. The rigid and defined spatial orientation of the functional groups in the trans-diequatorial conformation is likely optimal for fitting into the binding pockets of these receptors.

Visualizations

Experimental Workflow

Caption: Synthetic and separation workflow for cis and trans isomers.

Dopamine Receptor Signaling Pathways

Caption: Opposing effects of D1-like and D2-like dopamine receptor activation.

Conclusion

The cis and trans isomers of this compound represent a compelling case study in the importance of stereochemistry in medicinal chemistry and drug development. While both isomers share the same molecular formula, their distinct three-dimensional structures, particularly the thermodynamically favored trans-diequatorial conformation, are expected to lead to significant differences in their biological activities. The established role of the trans isomer as a key precursor to the potent antipsychotic Cariprazine highlights its significance as the biologically active isomer for dopamine D2 and D3 receptor modulation. This guide provides a foundational understanding for researchers working with these and structurally related compounds, emphasizing the necessity for careful stereochemical control and characterization in the pursuit of novel therapeutics. Further quantitative studies on the individual isomers are warranted to fully elucidate their structure-activity relationships.

The Versatile Building Block: A Technical Guide to Ethyl 2-(4-aminocyclohexyl)acetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of ethyl 2-(4-aminocyclohexyl)acetate, a crucial building block in modern organic synthesis, with a particular focus on its role in pharmaceutical development. Its unique structural features, combining a reactive primary amine and an ester functional group on a cyclohexane scaffold, make it a valuable intermediate for the construction of complex molecular architectures.

Physicochemical and Spectroscopic Data

This compound is a versatile compound that can exist as both cis and trans isomers, with the trans isomer being of particular significance in pharmaceutical applications. The compound is often handled as its hydrochloride salt to improve stability and solubility.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source |

| Ethyl 2-(trans-4-aminocyclohexyl)acetate | ||

| CAS Number | 76308-28-6 | [1] |

| Molecular Formula | C₁₀H₁₉NO₂ | [1] |

| Molecular Weight | 185.27 g/mol | [1] |

| Boiling Point | 253.2 ± 13.0 °C (predicted) | [2] |

| Density | 0.984 ± 0.06 g/cm³ (predicted) | [2] |

| Solubility | Enhanced in protic solvents. | [2] |

| Ethyl 2-(trans-4-aminocyclohexyl)acetate Hydrochloride | ||

| CAS Number | 76308-26-4 | [3] |

| Molecular Formula | C₁₀H₂₀ClNO₂ | [3] |

| Molecular Weight | 221.72 g/mol | [3] |

| Melting Point | 177 °C | [1] |

| Solubility | Slightly soluble in Methanol. | [1] |

| Storage | Store at 2-8°C under inert gas. | [1] |

Table 2: Spectroscopic Data for Ethyl 2-(trans-4-aminocyclohexyl)acetate Hydrochloride

| Technique | Data | Source |

| ¹H NMR | Spectrum available | [4] |

| ¹³C NMR | Spectrum of a related precursor (Ethyl 2-(4-oxocyclohexyl)acetate) available | [5] |

| Mass Spectrometry | Data available for the free base | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, primarily starting from either 4-nitrophenylacetic acid or 1,4-cyclohexanedione. The choice of route often depends on factors such as desired isomer, scalability, and safety considerations.

Caption: Synthetic routes to this compound.

Experimental Protocol: Synthesis from 4-Nitrophenylacetic Acid

This industrial-scale synthesis involves a two-step hydrogenation of 4-nitrophenylacetic acid followed by esterification to yield the trans isomer as its hydrochloride salt.[6]

Step 1: Hydrogenation of 4-Nitrophenylacetic Acid

-

In a suitable autoclave, charge 4-nitrophenylacetic acid (1.0 eq) and 10% Palladium on Carbon (moist, ~12% w/w) in water.

-

Pressurize the autoclave with hydrogen gas to approximately 1 bar and maintain the temperature at 40°C for 24 hours.

-

Increase the temperature to 54-56°C and the hydrogen pressure to 4 bar. Continue the hydrogenation for 48-50 hours until hydrogen consumption ceases.

-

Cool the reaction mixture, flush with nitrogen, and filter the catalyst.

Step 2: Esterification

-

To the aqueous filtrate from Step 1, add ethanol and distill off the water/ethanol azeotrope under vacuum.

-

Add additional ethanol and distill to dryness.

-

Dissolve the residue in ethanol, add hydrochloric acid (gas or concentrated aqueous solution), and reflux for several hours.

-

Cool the reaction mixture and add acetonitrile.

-

Distill off the ethanol/acetonitrile azeotrope.

-

Cool the resulting solution to 18-20°C to crystallize the product.

-

Filter the solid, wash with cold acetonitrile, and dry under vacuum to afford ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride.

Table 3: Quantitative Data for Synthesis from 4-Nitrophenylacetic Acid

| Parameter | Value | Source |

| Starting Material | 4-Nitrophenylacetic acid | [6] |

| Key Reagents | Pd/C, H₂, Ethanol, HCl, Acetonitrile | [6] |

| Overall Yield | ~40-50% | [7] |

Experimental Protocol: Synthesis from 1,4-Cyclohexanedione

This route provides a milder alternative to the high-pressure hydrogenation method.[8]

Step 1: Wittig Reaction

-

To a suspension of sodium hydride (1.1 eq) in dry THF, add triethyl phosphonoacetate (1.0 eq) dropwise at 0°C.

-

Stir the mixture at room temperature for 1 hour.

-

Add a solution of 1,4-cyclohexanedione (1.0 eq) in THF and stir at room temperature overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to obtain ethyl 2-(4-oxocyclohexyl)acetate.

Step 2: Condensation

-

To a solution of ethyl 2-(4-oxocyclohexyl)acetate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq).

-

Reflux the mixture for 2 hours.

-

Remove the solvent under reduced pressure and dissolve the residue in dichloromethane.

-

Wash with water, dry over anhydrous sodium sulfate, and concentrate to give ethyl 2-(4-(hydroxyimino)cyclohexyl)acetate.

Step 3: Catalytic Hydrogenation

-

Dissolve ethyl 2-(4-(hydroxyimino)cyclohexyl)acetate (1.0 eq) in methanol or ethanol.

-

Add Palladium on Carbon (5-10% w/w) or Raney Nickel.

-

Hydrogenate the mixture under a hydrogen atmosphere (5-10 bar) for 10 hours.

-

Filter the catalyst and concentrate the filtrate under reduced pressure to obtain this compound.

Table 4: Quantitative Data for Synthesis from 1,4-Cyclohexanedione

| Parameter | Value | Source |

| Starting Material | 1,4-Cyclohexanedione | [8] |

| Key Reagents | Triethyl phosphonoacetate, NaH, NH₂OH·HCl, Pd/C or Raney-Ni, H₂ | [8] |

| Yield (Wittig) | ~70-80% | [8] |

| Yield (Condensation) | ~80-90% | [8] |

| Yield (Hydrogenation) | ~80-85% | [8] |

Application in Drug Development: Synthesis of Cariprazine

Ethyl 2-(trans-4-aminocyclohexyl)acetate is a pivotal intermediate in the synthesis of Cariprazine, a potent dopamine D2 and D3 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[9]

The synthesis of Cariprazine from this building block typically involves several key transformations:

-

Amide Coupling: The primary amine of ethyl 2-(trans-4-aminocyclohexyl)acetate is coupled with a suitable carboxylic acid derivative.

-

Reduction: The ester functionality is reduced to an aldehyde or alcohol, which then undergoes further reactions.

-

Urea Formation: The final step often involves the formation of a urea linkage.

A detailed, multi-step industrial process for the preparation of Cariprazine starting from (trans-4-amino-cyclohexyl)acetic acid ethyl ester hydrochloride has been patented.[10] This process involves hydrolysis of the ester, formation of a dimethylcarbamoyl-protected intermediate, coupling with 1-(2,3-dichlorophenyl)piperazine, and subsequent reduction to yield Cariprazine.[10]

Role in Dopamine Receptor Signaling

Cariprazine exerts its therapeutic effects by modulating dopamine signaling in the brain.[11] Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission.

Caption: Dopamine D2/D3 receptor signaling pathway and Cariprazine's action.

As a partial agonist, Cariprazine can act as either an activator or a blocker of the dopamine receptors, depending on the local concentration of dopamine.[12] In brain regions with excessive dopamine (hyperdopaminergic states), it competes with dopamine and reduces receptor activation, thereby alleviating positive symptoms of schizophrenia.[12] In areas with low dopamine levels (hypodopaminergic states), it provides a low level of receptor stimulation, which may help to improve negative and cognitive symptoms.[8] This dual action makes it a valuable therapeutic agent.

Conclusion

This compound is a cornerstone building block in medicinal chemistry and organic synthesis. Its efficient synthesis and versatile reactivity have enabled the development of important pharmaceuticals like Cariprazine. The detailed understanding of its properties and synthetic routes presented in this guide provides a valuable resource for researchers and professionals in the field, facilitating the design and synthesis of novel bioactive molecules.

References

- 1. lookchem.com [lookchem.com]

- 2. Buy this compound | 76308-28-6 [smolecule.com]

- 3. chemscene.com [chemscene.com]

- 4. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride(76308-26-4) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]

- 7. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]

- 10. EA036312B1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]

- 11. psychiatryonline.org [psychiatryonline.org]

- 12. What is the mechanism of Cariprazine hydrochloride? [synapse.patsnap.com]

Potential applications of "Ethyl 2-(4-aminocyclohexyl)acetate" in medicinal chemistry

An In-depth Technical Guide on the Potential Applications of "Ethyl 2-(4-aminocyclohexyl)acetate" in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide explores the core medicinal chemistry applications of this compound, a versatile scaffold with significant potential in drug discovery and development. We will delve into its role as a key pharmaceutical intermediate, explore potential therapeutic applications based on its structural motifs, and provide illustrative examples of data presentation and experimental design.

Introduction: A Versatile Building Block

This compound is an organic compound that serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[1] Its structure, featuring a cyclohexane ring with amino and ethyl acetate substituents, provides a unique three-dimensional framework that is amenable to a variety of chemical modifications. This makes it an attractive starting material for the development of novel therapeutics. The trans isomer of this compound is particularly noted as a starting material for active pharmaceutical ingredients with partial agonist activity at dopamine D1, D2, and D3 receptors.[2]

The alicyclic amino acid core of this compound is a feature that can enhance the stability and bioavailability of drug candidates.[3] Alicyclic amino acids are increasingly utilized in the design of novel peptides and pharmaceuticals to improve their pharmacokinetic properties.[3]

Synthesis of this compound

Several synthetic routes to this compound have been reported, often focusing on the production of the trans isomer. A common method involves the hydrogenation of 4-nitrophenylacetic acid.[2][4][5] This process typically involves a multi-step reaction sequence that includes hydrogenation of the nitro group and the aromatic ring, followed by esterification.[2][4][5] For instance, one patented process describes the hydrogenation of 4-nitrophenylacetic acid in a protic solvent using a Palladium on carbon (Pd/C) catalyst.[5][6] Another approach starts from 1,4-cyclohexanedione and proceeds through a Wittig reaction, condensation, and catalytic hydrogenation to yield the final product.[7]

Potential Therapeutic Applications

While this compound itself is not typically an active pharmaceutical ingredient, its derivatives have shown promise in several therapeutic areas.

Dopamine Receptor Modulation

The most well-documented application of this compound is as a precursor to compounds that act on dopamine receptors.[2][7] Dopamine receptors are G-protein coupled receptors that are crucial in various neurological processes, and their modulation is a key strategy in treating conditions such as Parkinson's disease, schizophrenia, and depression.[7] The trans isomer of 1,4-disubstituted cyclohexyl rings, which can be derived from this compound, has been found to have a greater affinity for D1, D2, and D3 receptors compared to the cis isomer.[2]

Anti-inflammatory and Antiproliferative Agents

The cyclohexaneacetic acid scaffold is also found in compounds with anti-inflammatory and antiproliferative activities.[8] By modifying the core structure of this compound, it is conceivable to develop novel anti-inflammatory and anticancer agents. For example, amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated significant potential in this regard.[8][9]

Other Potential Applications

The broader class of cyclohexylamine derivatives has a wide range of applications in the pharmaceutical industry.[10] They serve as building blocks for mucolytics, analgesics, and bronchodilators.[11] This suggests that the this compound scaffold could be a starting point for the development of drugs in these therapeutic areas as well.

Structure-Activity Relationships (SAR)

The biological activity of derivatives of this compound can be significantly influenced by its chemical structure. The relationship between the chemical structure of a molecule and its biological activity is known as the structure-activity relationship (SAR).[12][13] For cyclohexane derivatives, key SAR considerations include:

-

Stereochemistry: As mentioned, the trans configuration of substituents on the cyclohexane ring can lead to higher affinity for certain biological targets compared to the cis configuration.[2]

-

Substituents on the Amino Group: The amino group provides a key handle for chemical modification. Acylation, alkylation, or incorporation into heterocyclic systems can dramatically alter the pharmacological profile of the resulting compound.

-

Modifications of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides or other functional groups, which can influence properties like solubility, cell permeability, and target binding.

Data Presentation

For a systematic evaluation of novel derivatives of this compound, quantitative data should be summarized in a clear and structured format. The following tables provide a hypothetical example of how such data could be presented.

Table 1: Hypothetical In Vitro Dopamine Receptor Binding Affinity of Novel Derivatives

| Compound ID | R1-substituent | R2-substituent | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) |

| EACA-001 | H | H | 520 | 150 | 85 |

| EACA-002 | Methyl | H | 480 | 120 | 70 |

| EACA-003 | H | Benzyl | 350 | 90 | 45 |

| EACA-004 | Phenyl | Phenyl | 120 | 35 | 15 |

Table 2: Hypothetical Anti-inflammatory Activity of Novel Derivatives

| Compound ID | R-group on Amine | IC50 TNF-α (µM) | IC50 IL-6 (µM) |

| EACA-A01 | Acetyl | 15.2 | 25.8 |

| EACA-A02 | Benzoyl | 8.5 | 12.1 |

| EACA-A03 | Pyridinoyl | 5.1 | 7.9 |

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of research findings. Below is an illustrative example of a protocol for a dopamine receptor binding assay.

Protocol: Dopamine D2 Receptor Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture CHO cells stably expressing the human dopamine D2 receptor in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Harvest cells at 80-90% confluency.

-

Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) using a Dounce homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of various concentrations of the test compound (derivatives of this compound).

-

Add 50 µL of [3H]-Spiperone (a radioligand for D2 receptors) at a final concentration of 0.2 nM.

-

Add 100 µL of the membrane preparation (20-40 µg of protein).

-

For non-specific binding, add 10 µM of unlabeled haloperidol.

-

Incubate the plate at room temperature for 90 minutes.

-

-

Data Analysis:

-

Harvest the membranes onto glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki values using non-linear regression analysis (e.g., using GraphPad Prism).

-

Visualizations

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.

Caption: Hypothetical Dopamine D2 Receptor Signaling Pathway.

References

- 1. lookchem.com [lookchem.com]

- 2. Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid [quickcompany.in]

- 3. Alicyclic Amino Acids - CD Biosynsis [biosynsis.com]

- 4. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 5. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 6. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google Patents [patents.google.com]

- 7. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]

- 10. Cyclohexylamine » Rayeneh Group [rayeneh.com]

- 11. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 12. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]

An In-depth Technical Guide to the Reactivity and Functional Group Transformations of Ethyl 2-(4-aminocyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-aminocyclohexyl)acetate is a key bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a primary amine on a cyclohexane ring and an ethyl ester, allows for a variety of chemical modifications at two distinct reactive centers. This versatility makes it a valuable building block for the synthesis of complex molecules, most notably as a crucial intermediate in the production of the antipsychotic drug Cariprazine.[1][2] The stereochemistry of the 1,4-disubstituted cyclohexane ring, predominantly the trans isomer, is often critical for the biological activity of its derivatives.[3]

This technical guide provides a comprehensive overview of the core reactivity and functional group transformations of this compound, supported by experimental protocols, quantitative data, and process diagrams to aid researchers in its application.

Core Reactivity and Functional Group Transformations

The chemical reactivity of this compound is dictated by its two primary functional groups: the nucleophilic primary amine and the electrophilic ethyl ester. This allows for selective transformations at either site, or sequential modifications to build molecular complexity.

Caption: Overview of the primary reaction pathways for this compound.

I. Reactivity of the Amino Group

The primary amine of this compound is a potent nucleophile, readily reacting with a variety of electrophiles.

N-Protection

To achieve selectivity in multi-step syntheses, the primary amine is often protected. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under many reaction conditions and its ease of removal under acidic conditions.

Table 1: N-Protection of this compound

| Reactant | Reagent | Base | Solvent | Conditions | Product | Yield | Reference |

| Ethyl trans-2-(4-aminocyclohexyl)acetate | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine | Dichloromethane | Room Temp, 1-12h | Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate | High | [4] |

-

Dissolve ethyl trans-2-(4-aminocyclohexyl)acetate (1.0 equiv) in dichloromethane.

-

Add triethylamine (1.2-2.0 equiv) to the solution and stir.

-

Slowly add di-tert-butyl dicarbonate (1.1-1.5 equiv) to the stirring solution.[4]

-

Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by column chromatography.[4]

N-Acylation and Urea Formation

The amine readily undergoes acylation with reagents like acyl chlorides or carbamoyl chlorides to form amides and ureas, respectively. This is a key transformation in the synthesis of Cariprazine, where the amine is reacted with dimethylcarbamoyl chloride.[5]

Table 2: N-Acylation / Urea Formation Reactions

| Reactant | Reagent | Base | Solvent | Product | Application | Reference |

| trans-4-aminocyclohexyl acetic acid | Dimethylcarbamoyl derivative | Alkaline reagent | Not specified | (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid | Cariprazine Synthesis | [5] |

This protocol is adapted from a step in a multi-step synthesis of Cariprazine, starting from the hydrolyzed ester.

-

trans-4-(aminocyclohexyl)acetic acid (obtained from the hydrolysis of this compound) is reacted with a suitable dimethylcarbamoyl derivative in the presence of an alkaline reagent.[5]

-

The resulting (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid is then coupled with 1-(2,3-dichlorophenyl)piperazine.[5]

N-Alkylation and Reductive Amination

N-alkylation can be achieved through reaction with alkyl halides, though this method can sometimes lead to over-alkylation.[6] A more controlled and widely used method is reductive amination, where the amine reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[7][8] This is particularly relevant in the synthesis of Cariprazine, where an N-protected derivative of this compound is first reduced to an aldehyde, which then undergoes reductive amination.[5]

II. Reactivity of the Ester Group

The ethyl ester group is susceptible to nucleophilic acyl substitution and reduction.

Hydrolysis

The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-aminocyclohexyl)acetic acid. This transformation is a documented step in certain synthetic routes to Cariprazine.[5]

Table 3: Hydrolysis of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride

| Reactant | Conditions | Product | Yield | Reference |

| Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride | Heating to reflux in hydrochloric ethanol for 1-3 hours. | trans-4-aminocyclohexyl acetic acid | Not specified | [9] |

-

Heat to reflux the 4-aminocyclohexyl acetic acid obtained from the hydrogenation of 4-aminophenyl acetic acid for 1-3 hours in hydrochloric ethanol.[9]

-

After removing the solvent by vacuum distillation, add acetonitrile to the residue and distill off.

-

Cool the distillate to a temperature between -5°C and 0°C.

-

The precipitated crystals are then washed with acetonitrile to yield trans-4-aminocyclohexyl acetic acid.[9]

Reduction to Alcohol or Aldehyde

The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6][10] More controlled reduction can yield the corresponding aldehyde, which is a key intermediate for subsequent reactions such as reductive amination in the synthesis of Cariprazine.[5][11]

Table 4: Reduction of the Ester Group

| Reactant | Reducing Agent | Product | Application | Reference |

| N-protected ethyl 2-((1r,4r)-4-amino cyclohexyl) acetate | Not specified | N-protected 2-((1r,4r)-4-amino cyclohexyl) acetaldehyde | Cariprazine Synthesis | [5] |

| Ester derivative | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | General Transformation | [6][10] |

Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-